molecular formula C39H53NO4 B12402230 (4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

Cat. No.: B12402230
M. Wt: 599.8 g/mol
InChI Key: ICWNRWPLZPMJAU-GEWKETCBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the picene core, introduction of the carboxylic acid group, and the attachment of the phenylprop-2-enoyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.

    Substitution: The replacement of one functional group with another, which can modify the compound’s properties and reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases and conditions.

    Industry: Utilized in the development of new materials, such as polymers and coatings, with enhanced properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other picene derivatives and structurally related molecules with similar functional groups. Examples include:

  • (4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties. These unique characteristics make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C39H53NO4

Molecular Weight

599.8 g/mol

IUPAC Name

(4aS,6aS,6bR,10E,12aR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(E)-3-phenylprop-2-enoyl]oxyimino-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C39H53NO4/c1-34(2)21-23-39(33(42)43)24-22-37(6)27(28(39)25-34)14-15-30-36(5)19-18-31(35(3,4)29(36)17-20-38(30,37)7)40-44-32(41)16-13-26-11-9-8-10-12-26/h8-14,16,28-30H,15,17-25H2,1-7H3,(H,42,43)/b16-13+,40-31+/t28?,29?,30?,36-,37+,38+,39-/m0/s1

InChI Key

ICWNRWPLZPMJAU-GEWKETCBSA-N

Isomeric SMILES

C[C@]12CC/C(=N\OC(=O)/C=C/C3=CC=CC=C3)/C(C1CC[C@@]4(C2CC=C5[C@]4(CC[C@@]6(C5CC(CC6)(C)C)C(=O)O)C)C)(C)C

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=NOC(=O)C=CC6=CC=CC=C6)C5(C)C)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.